molecular formula C16H16N2O2 B5852467 N-[4-(acetylamino)-3-methylphenyl]benzamide

N-[4-(acetylamino)-3-methylphenyl]benzamide

Cat. No. B5852467
M. Wt: 268.31 g/mol
InChI Key: OEBQYCHJTKOOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)-3-methylphenyl]benzamide, commonly known as N-(3-methyl-4-acetamidophenyl)benzamide or MABA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MABA is a member of the benzamide family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MABA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, MABA has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting CK2 activity, MABA is able to induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, MABA has also been found to exhibit a wide range of biochemical and physiological effects. MABA has been found to inhibit the activity of several other enzymes, including carbonic anhydrase and cholinesterase. MABA has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using MABA in lab experiments is its potent anti-cancer activity. MABA has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one limitation of using MABA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on MABA. One area of research is in the development of new cancer therapies based on MABA. Researchers are also investigating the potential use of MABA in the treatment of inflammatory diseases such as arthritis. In addition, researchers are exploring the use of MABA as a tool for studying the activity of protein kinases such as CK2, which are involved in a wide range of cellular processes.

Synthesis Methods

MABA can be synthesized using a variety of methods, including the reaction of 3-methyl-4-aminophenol with acetic anhydride, followed by reaction with benzoyl chloride. The resulting product can be purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 3-methyl-4-nitrophenol with acetic anhydride, followed by reduction with sodium dithionite and reaction with benzoyl chloride.

Scientific Research Applications

MABA has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. MABA has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. MABA has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-10-14(8-9-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQYCHJTKOOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-3-methylphenyl)benzamide

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